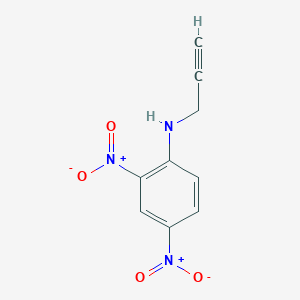

N-(2-Propynyl)-2,4-dinitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O4 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

2,4-dinitro-N-prop-2-ynylaniline |

InChI |

InChI=1S/C9H7N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h1,3-4,6,10H,5H2 |

InChI Key |

MVSHOHFTBBBTLR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-Propynyl)-2,4-dinitroaniline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-(2-Propynyl)-2,4-dinitroaniline. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of this compound. Due to the limited availability of published experimental data for this specific molecule, this guide combines established knowledge of related compounds, general synthetic methodologies, and predicted properties to offer a thorough profile.

Chemical Structure and Identity

This compound is a derivative of 2,4-dinitroaniline, featuring a propargyl group attached to the amine nitrogen. The chemical structure is characterized by a benzene ring substituted with two nitro groups at positions 2 and 4, and an N-propargyl amine substituent.

Chemical Structure:

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | N-(prop-2-yn-1-yl)-2,4-dinitroaniline |

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 221.17 g/mol |

| Canonical SMILES | C#CCNC1=CC=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-] |

| InChI Key | Not available in searched sources. |

| CAS Number | 35571-70-9 |

Physicochemical Properties

Table 2: Summary of Physicochemical Properties

| Property | Value | Source/Comment |

| Melting Point | Data not available for this compound. (For reference, the melting point of 2,4-dinitroaniline is 187.5-188 °C) | |

| Boiling Point | Data not available. | |

| Solubility | Expected to have low solubility in water, similar to other dinitroanilines. Soluble in organic solvents like DMF, DMSO, and acetone. | General chemical knowledge. |

| pKa | Data not available. The presence of two electron-withdrawing nitro groups significantly decreases the basicity of the aniline nitrogen. |

Spectral Data

Detailed experimental spectral data for this compound is scarce. However, based on the known chemical shifts of similar compounds, the following are the expected NMR spectral characteristics.

Table 3: Predicted NMR Spectral Data for this compound

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| H-3 | ~8.9 | d | Aromatic CH |

| H-5 | ~8.3 | dd | Aromatic CH |

| H-6 | ~7.2 | d | Aromatic CH |

| Methylene (-CH₂-) | ~4.2 | d | Propargyl CH₂ |

| Alkyne (-C≡CH) | ~2.3 | t | Propargyl CH |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| C-1 (C-NH) | ~147 | Aromatic C | |

| C-2 (C-NO₂) | ~137 | Aromatic C | |

| C-3 | ~128 | Aromatic CH | |

| C-4 (C-NO₂) | ~130 | Aromatic C | |

| C-5 | ~122 | Aromatic CH | |

| C-6 | ~115 | Aromatic CH | |

| Methylene (-CH₂) | ~32 | Propargyl CH₂ | |

| Alkyne (-C≡CH) | ~79 | Propargyl C | |

| Alkyne (-C≡CH) | ~73 | Propargyl CH |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 2,4-dinitroaniline and a propargyl halide.

General Experimental Protocol: Propargylation of 2,4-Dinitroaniline

A common method for the synthesis of this compound involves the reaction of 2,4-dinitroaniline with propargyl bromide in the presence of a base.

Reaction:

Materials:

-

2,4-Dinitroaniline

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 2,4-dinitroaniline in dimethylformamide (DMF), add potassium carbonate.

-

Slowly add propargyl bromide to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

This reaction proceeds with a reported yield of 45-60%. The electron-withdrawing nature of the two nitro groups on the aniline ring reduces the nucleophilicity of the amine, which may necessitate slightly harsher reaction conditions compared to the propargylation of more electron-rich anilines.

An In-depth Technical Guide to the Synthesis of N-(2-Propynyl)-2,4-dinitroaniline

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(2-Propynyl)-2,4-dinitroaniline, a compound of interest for researchers in medicinal chemistry and materials science. The document details two principal synthetic routes, including reaction mechanisms, experimental protocols derived from analogous procedures, and tabulated data for key reagents.

Introduction

This compound incorporates the functionalities of a dinitrophenylamine and a terminal alkyne. The dinitrophenyl moiety is a well-known hapten and a key structural element in various dyes and energetic materials. The propargyl group (2-propynyl) is a versatile functional handle, enabling further molecular elaboration through reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and Mannich reactions. The combination of these features makes the target molecule a valuable intermediate for the synthesis of more complex chemical probes, bioactive molecules, and functional polymers.

Two primary and chemically robust pathways for the synthesis of this compound are presented:

-

Route A: Nucleophilic Aromatic Substitution (SNAr) of 1-chloro-2,4-dinitrobenzene with propargylamine.

-

Route B: N-Alkylation of 2,4-dinitroaniline with propargyl bromide.

Route A: Nucleophilic Aromatic Substitution Pathway

This pathway is arguably the most direct method, leveraging the high reactivity of 1-chloro-2,4-dinitrobenzene towards nucleophilic attack. The two electron-withdrawing nitro groups strongly activate the aromatic ring, making the carbon atom attached to the chlorine atom highly electrophilic and susceptible to substitution by a nucleophile like propargylamine.[1][2]

Reaction Scheme

Diagram 1. SNAr Synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of a structurally similar compound, N-(2-Propynyl)-2-methyl-4-nitroaniline. Researchers should optimize conditions as necessary.

-

Reaction Setup: To a suspension of anhydrous potassium carbonate (2.5 eq.) in dimethyl sulfoxide (DMSO, ~5 mL per 1 g of substrate) in a round-bottom flask, add triethylamine (1.5 eq.) and propargylamine (1.0 eq.).

-

Addition of Substrate: Add 1-chloro-2,4-dinitrobenzene (1.0 eq.) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to 50 °C and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water. A yellow-orange precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Route B: N-Alkylation Pathway

This route involves the direct alkylation of the amine group of 2,4-dinitroaniline with propargyl bromide. The nucleophilicity of the amine in 2,4-dinitroaniline is reduced by the electron-withdrawing nitro groups, necessitating the use of a base to facilitate the reaction.[3] This method has been reported to provide moderate yields.

Reaction Scheme

Diagram 2. N-Alkylation Synthesis of this compound.

Experimental Protocol

The following is a general procedure based on the literature for the N-alkylation of anilines.

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dinitroaniline (1.0 eq.) in anhydrous dimethylformamide (DMF, ~10 mL per 1 g).

-

Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution.

-

Addition of Alkylating Agent: Add propargyl bromide (1.1-1.5 eq., typically as an 80% solution in toluene) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction progress by TLC.

-

Workup and Isolation: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration and wash with water.

-

Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product. A yield of 45-60% can be expected.

Data Presentation

Quantitative data for the key starting materials are summarized below.

Table 1: Properties of Key Reactants and Precursors

| Compound | IUPAC Name | CAS No. | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1-Chloro-2,4-dinitrobenzene | 1-Chloro-2,4-dinitrobenzene | 97-00-7 | 202.55 | 49-51[4] | Light yellow solid[4] |

| Propargylamine | Prop-2-yn-1-amine | 2450-71-7 | 55.08 | -65 | Colorless liquid |

| 2,4-Dinitroaniline | 2,4-Dinitrobenzenamine | 97-02-9 | 183.12 | 176-178 | Yellow to orange needles[4] |

| Propargyl Bromide | 3-Bromoprop-1-yne | 106-96-7 | 118.96 | -61 | Colorless to light yellow liquid |

Workflow Overview

The logical workflow for producing the target compound involves selecting a primary synthesis route and, if necessary, preparing the required starting material from commercially available precursors.

Diagram 3. Decision workflow for the synthesis of the target compound.

Signaling Pathways and Biological Activity

A review of the current scientific literature did not yield specific information regarding the biological activity or associated signaling pathways for this compound. Its structural similarity to other nitroaromatic compounds suggests potential applications in areas requiring chemical probes or haptens, but dedicated biological studies are required to elucidate any specific mechanisms of action.

Disclaimer: The experimental protocols provided are for informational purposes and are based on procedures for similar chemical transformations. These reactions should only be performed by trained professionals in a properly equipped laboratory, adhering to all relevant safety precautions.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 4. 2,4-Dinitroaniline [drugfuture.com]

Physical and chemical characteristics of N-(2-Propynyl)-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(2-Propynyl)-2,4-dinitroaniline. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on the closely related analogue, N-Propyl-2,4-dinitroaniline, and the parent compound, 2,4-dinitroaniline, to provide a comparative context.

Physical and Chemical Characteristics

The following tables summarize the known and calculated physical and chemical properties of this compound, along with comparative data for its propyl analogue and the parent aniline.

Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,4-dinitro-N-(prop-2-yn-1-yl)aniline | [1] |

| Molecular Formula | C₉H₇N₃O₄ | [1] |

| Molecular Weight | 221.17 g/mol | [1] |

| InChI | InChI=1S/C9H7N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h1,3-4,6,10H,5H2 | [1] |

Comparative Physical Properties

| Property | This compound | N-Propyl-2,4-dinitroaniline | 2,4-Dinitroaniline |

| CAS Number | Not available | 13059-84-2[2] | 97-02-9[3][4] |

| Molecular Weight | 221.17 g/mol [1] | 225.20 g/mol [2] | 183.12 g/mol [3][4] |

| Melting Point | Data not available | Data not available | 176-178 °C[5] |

| Boiling Point | Data not available | Predicted: 373.3±32.0 °C at 760 mmHg[6] | Decomposes[4] |

| Solubility | Data not available | Data not available | Practically insoluble in cold water; very sparingly soluble in boiling water. Soluble in acetone, ethyl acetate, and acetonitrile.[3][4] |

| Appearance | Data not available | Data not available | Yellow powder or crystals[7][8] |

Calculated Physicochemical Properties

| Property | This compound | N-Propyl-2,4-dinitroaniline |

| Hydrogen Bond Donor Count | 1 | 1[9] |

| Hydrogen Bond Acceptor Count | 5 | 5[9] |

| Rotatable Bond Count | 2 | 3[9] |

| Topological Polar Surface Area | 104 Ų | 104 Ų[9] |

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of this compound involves the propargylation of 2,4-dinitroaniline.[1] This process is challenged by the reduced nucleophilicity of the amine group due to the electron-withdrawing nature of the two nitro groups.[1]

Methodology:

The synthesis is achieved by reacting 2,4-dinitroaniline with propargyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[1] This reaction typically yields the desired product, this compound, in moderate yields of 45-60%.[1]

Reaction Scheme:

-

Reactants: 2,4-Dinitroaniline, Propargyl bromide

-

Reagents: Potassium carbonate (base)

-

Solvent: Dimethylformamide (DMF)

-

Product: this compound

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the synthetic pathway for this compound from 2,4-dinitroaniline.

Caption: Synthetic route to this compound.

Logical Relationship of the Dinitroaniline Compounds

The following diagram illustrates the structural relationship between 2,4-dinitroaniline and its N-substituted derivatives discussed in this guide.

Caption: Structural relationship of dinitroaniline derivatives.

References

- 1. Buy this compound [smolecule.com]

- 2. 2,4-Dinitro-n-propylaniline | C9H11N3O4 | CID 607353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dinitroaniline [drugfuture.com]

- 4. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 5. 2,4-ジニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. 2,4-Dinitroaniline | 97-02-9 [chemicalbook.com]

- 8. 97-02-9 CAS | 2,4-DINITRO ANILINE | Amines & Amine Salts | Article No. 03437 [lobachemie.com]

- 9. guidechem.com [guidechem.com]

N-(2-Propynyl)-2,4-dinitroaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Propynyl)-2,4-dinitroaniline, a derivative of 2,4-dinitroaniline. Due to the limited availability of data for this specific compound in public chemical databases, this guide synthesizes information from available literature on its synthesis and the well-established biological activities of the broader dinitroaniline class of molecules.

Chemical Identity and Properties

While a definitive CAS (Chemical Abstracts Service) registry number for this compound is not readily found in major public databases, its molecular structure can be inferred from its synthesis. This allows for the calculation of its molecular formula and weight.

| Parameter | Value |

| Compound Name | This compound |

| Synonym | N-(propargyl)-2,4-dinitroaniline |

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 221.17 g/mol |

| CAS Number | Not readily available |

Synthesis Protocol

A known method for the synthesis of this compound involves the propargylation of 2,4-dinitroaniline.

Experimental Protocol: Propargylation of 2,4-Dinitroaniline

This protocol is based on the general method described for the synthesis of N-substituted dinitroanilines.

Materials:

-

2,4-Dinitroaniline

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dinitroaniline in dimethylformamide (DMF).

-

Add potassium carbonate to the solution. This will act as a base.

-

To the stirring mixture, add propargyl bromide dropwise at room temperature.

-

Allow the reaction to proceed at room temperature for several hours, or gently heat to increase the reaction rate. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

This reaction typically yields the desired product in moderate amounts (45-60%).

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively characterized in the scientific literature. However, the dinitroaniline class of compounds is well-known for its biological effects, primarily as herbicides.

The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule formation in plant cells. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule cytoskeleton interferes with cell division (mitosis), cell wall formation, and overall plant growth and development.

Given its structural similarity to other dinitroanilines, it is highly probable that this compound also functions as a microtubule-disrupting agent. The propynyl group may influence its potency, selectivity, and metabolic stability.

Some dinitroaniline derivatives have also been investigated for their potential as antiprotozoal and anticancer agents, owing to the critical role of microtubules in the cell division of these organisms as well.

Experimental Workflow: Tubulin Polymerization Assay

To investigate the suspected biological activity of this compound, a tubulin polymerization assay can be performed. This assay measures the effect of a compound on the in vitro assembly of microtubules.

Hypothesized Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for dinitroaniline compounds, which is the disruption of microtubule dynamics.

Technical Guide: Spectral and Synthetic Profile of N-(2-Propynyl)-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectral data and a detailed experimental protocol for the synthesis of N-(2-Propynyl)-2,4-dinitroaniline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide includes predicted spectral characteristics based on analogous compounds and the known effects of the substituent groups.

Spectral Data Summary

The following tables summarize the expected and observed spectral data for this compound. It is important to note that where experimental data is not available, predictions are based on the analysis of the parent compound, 2,4-dinitroaniline, and related N-substituted derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ) in ppm | Key Features and Remarks |

| ¹H NMR | ||

| H-3 | ~8.8 - 9.1 (d) | Doublet due to coupling with H-5. Shifted downfield by the two nitro groups. |

| H-5 | ~8.2 - 8.4 (dd) | Doublet of doublets due to coupling with H-3 and H-6. |

| H-6 | ~7.2 - 7.5 (d) | Doublet due to coupling with H-5. |

| -NH- | ~8.5 - 9.0 (br s) | Broad singlet, position can be variable and may exchange with D₂O. |

| -CH₂- | 4.10 - 4.15 (d, J = 2.3 Hz)[1] | Doublet due to coupling with the acetylenic proton.[1] |

| ≡C-H | ~2.3 - 2.5 (t) | Triplet due to coupling with the methylene protons. |

| ¹³C NMR | ||

| C-1 | ~145 - 148 | Quaternary carbon attached to the nitrogen, deshielded. |

| C-2 | ~135 - 138 | Quaternary carbon attached to a nitro group. |

| C-4 | ~138 - 141 | Quaternary carbon attached to a nitro group. |

| C-3 | ~128 - 131 | Aromatic CH. |

| C-5 | ~123 - 126 | Aromatic CH. |

| C-6 | ~115 - 118 | Aromatic CH, shielded by the amino group. |

| -CH₂- | ~30 - 35 | Methylene carbon of the propargyl group. |

| -C≡ | ~75 - 80 | Quaternary acetylenic carbon. |

| ≡C-H | ~70 - 75 | Terminal acetylenic carbon. |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3400 | Stretching |

| C≡C-H | 3250 - 3350 | Stretching (sharp) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C≡C | 2100 - 2150 | Stretching (weak) |

| NO₂ (asymmetric) | 1500 - 1550 | Stretching |

| NO₂ (symmetric) | 1330 - 1370 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Predicted Value/Fragment | Remarks |

| Molecular Ion (M⁺) | m/z 221 | Calculated for C₉H₇N₃O₄. |

| Key Fragments | m/z 191 | [M - NO]⁺ |

| m/z 175 | [M - NO₂]⁺ | |

| m/z 182 | [M - C₃H₃]⁺ (Loss of propargyl group) | |

| m/z 39 | [C₃H₃]⁺ (Propargyl cation) |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound. This protocol is adapted from established methods for the N-alkylation of dinitroanilines.

Synthesis of this compound

Materials:

-

2,4-Dinitroaniline

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dinitroaniline (1.83 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.49 g, 12.5 mmol, 80% solution in toluene) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold deionized water. A yellow-orange precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing polarity) to yield the pure this compound.

-

Characterization: Characterize the final product by NMR, IR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

References

An In-Depth Technical Guide to the Solubility of N-(2-Propynyl)-2,4-dinitroaniline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Propynyl)-2,4-dinitroaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical predictions based on its chemical structure, solubility data of analogous compounds, and detailed, standardized experimental protocols for solubility determination.

Introduction to this compound

This compound is an organic compound featuring a 2,4-dinitroaniline core substituted with a propargyl group (a 2-propynyl group) on the amine nitrogen. The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the molecule's polarity and, consequently, its solubility. The propargyl group adds a nonpolar, alkyne functionality. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development fields, including pharmaceuticals and materials science.

A known synthesis method involves the reaction of 2,4-dinitroaniline with propargyl bromide in the presence of potassium carbonate in dimethylformamide (DMF), suggesting its solubility in polar aprotic solvents like DMF.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The structure of this compound suggests a polar aromatic system due to the dinitrophenyl group, coupled with the less polar propargyl substituent.

-

Polar Solvents: The nitro groups and the secondary amine create sites for dipole-dipole interactions and hydrogen bonding. Therefore, the compound is expected to have some solubility in polar solvents.

-

Nonpolar Solvents: The benzene ring and the propynyl group contribute to some nonpolar character, which may allow for limited solubility in nonpolar solvents.

-

Water Solubility: Dinitroaniline herbicides, a related class of compounds, generally exhibit low water solubility. Similarly, this compound is expected to be sparingly soluble in water.

Based on these structural features and data from related compounds like 2,4-dinitroaniline, the following table presents an estimated solubility profile. Note: This data is predictive and should be confirmed by experimental analysis.

Quantitative Solubility Data (Estimated)

| Solvent | Solvent Type | Predicted Solubility at 25°C (g/L) |

| Water | Polar Protic | < 0.1 |

| Methanol | Polar Protic | 1 - 5 |

| Ethanol | Polar Protic | 1 - 5 |

| Acetone | Polar Aprotic | > 50 |

| Acetonitrile | Polar Aprotic | > 20 |

| Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Dichloromethane | Nonpolar | 5 - 10 |

| Toluene | Nonpolar | 1 - 5 |

| Hexane | Nonpolar | < 0.1 |

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L.

-

-

Chromatographic or Spectroscopic Analysis (preferred method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution (solubility) by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

This comprehensive guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to perform these experiments to obtain precise quantitative data for their specific applications.

An In-depth Technical Guide to the Mechanism of Action of Dinitroaniline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dinitroaniline-based compounds, a class of molecules widely used as herbicides and investigated for their potential as antiprotozoal agents. This document details their molecular target, the downstream cellular consequences, and the experimental protocols to study these effects, with a focus on quantitative data and visual representations of the underlying pathways.

Core Mechanism: Targeting α-Tubulin to Disrupt Microtubule Dynamics

The primary molecular target of dinitroaniline compounds is the α-subunit of tubulin, the protein building block of microtubules.[1][2][3][4][5][6] This is a key distinction from many other microtubule-disrupting agents, such as the taxanes and vinca alkaloids, which primarily interact with β-tubulin.[1] Dinitroanilines exhibit a remarkable selectivity, binding with high affinity to plant and protozoan tubulin, while showing negligible interaction with tubulin from animal and fungal sources.[1][5][7][8][9][10][11] This selectivity is attributed to specific amino acid differences in the dinitroaniline binding site on the α-tubulin subunit.[1][5][11]

The binding of a dinitroaniline molecule to an unpolymerized α/β-tubulin heterodimer forms a stable complex.[2][12][13][14][15][16] This drug-tubulin complex can then be incorporated into the growing end of a microtubule. However, its presence acts as a cap, preventing the further addition of tubulin dimers and effectively halting microtubule elongation.[2] Furthermore, dinitroanilines can also induce the depolymerization of existing microtubules.[17][18][19]

The consequences of this disruption of microtubule dynamics are catastrophic for the cell. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, cell shape maintenance, and intracellular transport. By inhibiting microtubule function, dinitroanilines effectively arrest mitosis, leading to a block in the cell cycle.[8][12][13][14][16][20][21][22][23] This ultimately results in apoptosis or programmed cell death, particularly in rapidly dividing cells such as those in the root and shoot meristems of plants.[24][25]

Quantitative Data on Dinitroaniline-Tubulin Interactions

The interaction between dinitroaniline compounds and tubulin has been quantified using various biophysical techniques. The following table summarizes key binding affinity and inhibitory concentration data from the literature.

| Compound | Tubulin Source | Assay Method | Parameter | Value | Reference(s) |

| Oryzalin | Toxoplasma gondii | Molecular Docking (Predicted) | Binding Affinity | 23 nM | [1][3][4][18][26] |

| Oryzalin | Maize (Zea mays) | Radiolabeled Ligand Binding | Kd | 95 nM | [10] |

| Oryzalin | Tobacco (Nicotiana tabacum) | Competitive Radiolabeled Ligand Binding | Kd | 117 nM | [27] |

| Oryzalin | Rose (Rosa sp.) | In vitro Polymerization | Ki | 2.59 µM | [28] |

| Oryzalin | Toxoplasma gondii | Cell-based | IC50 | 0.1 µM | [12][16] |

| Amiprophos-methyl | Tobacco (Nicotiana tabacum) | Competitive Radiolabeled Ligand Binding | Ki | 5 µM | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of dinitroaniline compounds.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (absorbance at 340 nm) or by the increase in fluorescence of a reporter dye that binds to microtubules.

Materials:

-

Purified plant tubulin (e.g., from tobacco BY-2 cells or maize)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Dinitroaniline compound of interest dissolved in DMSO

-

Microplate reader capable of kinetic absorbance or fluorescence measurements at 37°C

-

96-well microplates

Procedure:

-

Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10%. Keep the tubulin solution on ice.

-

Preparation of Compound Dilutions: Prepare a series of dilutions of the dinitroaniline compound in General Tubulin Buffer. Include a DMSO-only control.

-

Assay Setup: In a pre-warmed 96-well plate at 37°C, add the compound dilutions to the wells.

-

Initiation of Polymerization: To initiate the assay, add the cold tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm or fluorescence (e.g., excitation at 360 nm and emission at 420 nm for a fluorescent reporter) every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the change in absorbance or fluorescence over time. The rate of polymerization and the final polymer mass can be calculated. For inhibitors, the IC₅₀ value can be determined by plotting the inhibition of polymerization against the compound concentration.[19]

Immunofluorescence Microscopy of Plant Cell Microtubules

This method allows for the direct visualization of the effects of dinitroaniline compounds on the microtubule cytoskeleton within plant cells.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana) or cell suspension cultures (e.g., tobacco BY-2)

-

Dinitroaniline compound of interest

-

Microtubule stabilizing buffer (MTSB; e.g., PIPES buffer with EGTA, MgSO₄, and a non-ionic detergent)

-

Fixative (e.g., paraformaldehyde)

-

Cell wall digesting enzymes (e.g., cellulase, pectinase) - for tissues

-

Permeabilization agent (e.g., Triton X-100)

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibody (e.g., monoclonal anti-α-tubulin)

-

Secondary antibody (fluorescently labeled, e.g., Alexa Fluor 488 goat anti-mouse)

-

Antifade mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Treatment: Incubate plant seedlings or cells with the dinitroaniline compound at various concentrations and for different durations. Include a control group treated with solvent only.

-

Fixation: Fix the cells with paraformaldehyde in MTSB.

-

Cell Wall Digestion (for tissues): Partially digest the cell walls using a mixture of cellulase and pectinase to allow antibody penetration.

-

Permeabilization: Permeabilize the cell membranes with Triton X-100 in MTSB.

-

Blocking: Block non-specific antibody binding sites with a blocking solution.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody.

-

Mounting: Mount the cells on a microscope slide using an antifade mounting medium containing DAPI to stain the nuclei.

-

Imaging: Visualize the microtubules and nuclei using a fluorescence microscope. Observe changes in microtubule organization, density, and the presence of mitotic abnormalities.[14][25][28]

Cell Cycle Analysis by Flow Cytometry

This technique is used to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), allowing for the assessment of the mitotic block induced by dinitroanilines.

Materials:

-

Plant protoplasts or cell suspension cultures

-

Dinitroaniline compound of interest

-

Fixative (e.g., cold 70% ethanol)

-

RNase A

-

DNA staining dye (e.g., Propidium Iodide - PI)

-

Flow cytometer

Procedure:

-

Treatment: Treat the plant cells with the dinitroaniline compound for a specific time period.

-

Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice or at -20°C to fix and permeabilize the cells.

-

Staining: Wash the cells to remove the ethanol and then resuspend them in a staining solution containing RNase A (to digest RNA and prevent its staining) and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of a mitotic block.[6][29][30][31][32]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity Purification and Characterization of Functional Tubulin from Cell Suspension Cultures of Arabidopsis and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 10. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Binding and interaction of dinitroanilines with apicomplexan and kinetoplastid alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jkip.kit.edu [jkip.kit.edu]

- 15. Structural and biological characterization of the tubulin interaction with dinitroanilines [agris.fao.org]

- 16. Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cytoskeleton.com [cytoskeleton.com]

- 20. Structural and biological characterization of the tubulin interaction with dinitroanilines [ouci.dntb.gov.ua]

- 21. cytoskeleton.com [cytoskeleton.com]

- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 23. [PDF] Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry. | Semantic Scholar [semanticscholar.org]

- 24. bsw3.naist.jp [bsw3.naist.jp]

- 25. researchgate.net [researchgate.net]

- 26. profiles.wustl.edu [profiles.wustl.edu]

- 27. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cancer.wisc.edu [cancer.wisc.edu]

- 30. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 31. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 32. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activity of N-Substituted Dinitroanilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted dinitroanilines are a class of organic compounds characterized by an aniline ring substituted with two nitro groups and a variable N-substituent. Initially recognized for their potent herbicidal properties, this class of molecules is gaining increasing attention for its diverse biological activities, including potential applications in anticancer and antimicrobial therapies. Their primary mechanism of action involves the disruption of microtubule dynamics, a fundamental process in cell division and integrity, making them attractive candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of N-substituted dinitroanilines, with a focus on their anticancer, antimicrobial, and herbicidal effects. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.

Core Biological Activity: Microtubule Disruption

The predominant mechanism of action for N-substituted dinitroanilines across different biological systems is the inhibition of microtubule polymerization. Microtubules are essential cytoskeletal polymers involved in critical cellular processes such as mitosis, cell motility, and intracellular transport. Dinitroanilines exert their effect by binding to tubulin, the protein subunit of microtubules. Specifically, they have been shown to bind to α-tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation leads to mitotic arrest and, subsequently, apoptosis or programmed cell death in proliferating cells.[1][2] This targeted action on a fundamental cellular process is the basis for their efficacy as herbicides and their potential as anticancer and antiparasitic agents.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the anticancer, antimicrobial, and herbicidal activities of various N-substituted dinitroaniline derivatives.

Table 1: Anticancer Activity of N-Substituted Dinitroaniline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N-phenyl-2,4,6-trinitroaniline | Hep3B | 10.47 ± 0.8 | [Hacıoğlu et al., 2021][3] |

| N-(2,4,6-trinitrophenyl)naphthalen-1-amine | Hep3B | 10.63 ± 1.2 | [Hacıoğlu et al., 2021][3] |

| N-(2,4,6-trinitrophenyl)naphthalen-2-amine | Hep3B | 11.15 ± 0.9 | [Hacıoğlu et al., 2021][3] |

| N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | 10.11 ± 0.5 | [Hacıoğlu et al., 2021][3] |

| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | 7.89 ± 0.7 | [Hacıoğlu et al., 2021][3] |

| N-isopropyl-2,4,6-trinitroaniline | Hep3B | > 50 | [Hacıoğlu et al., 2021][3] |

| N-(2,4,6-trinitrophenyl)-5-methylisoxazole-3-amine | Hep3B | 14.82 ± 1.1 | [Hacıoğlu et al., 2021][3] |

| N-(4-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | 12.34 ± 0.8 | [Hacıoğlu et al., 2021][3] |

| Cisplatin (positive control) | Hep3B | 10.84 ± 1.0 | [Hacıoğlu et al., 2021][3] |

Table 2: Antimicrobial Activity of N-Substituted Dinitroaniline Derivatives

Currently, there is a limited amount of publicly available, structured quantitative data (MIC values) for a wide range of N-substituted dinitroaniline derivatives against a diverse panel of microbial species. The primary focus of research has been on their herbicidal and, more recently, anticancer properties. Some dinitroaniline herbicides are known to have activity against certain protozoan parasites, but comprehensive MIC tables are not readily found in the surveyed literature.

Table 3: Herbicidal Activity of N-Substituted Dinitroaniline Derivatives

While the herbicidal activity of dinitroanilines like trifluralin and pendimethalin is well-established, specific EC50 values for a wide range of N-substituted analogs against various weed species are not consistently reported in comprehensive tables within the public domain. The herbicidal efficacy is often described qualitatively or in terms of application rates (e.g., kg/ha ) for effective weed control.[4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the biological activity of N-substituted dinitroanilines. Due to the hydrophobic nature of many dinitroanilines, a common practice is to dissolve them in a small amount of dimethyl sulfoxide (DMSO) before further dilution in aqueous media for biological assays.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-substituted dinitroaniline compounds in culture medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium with the medium containing the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow:

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that visibly inhibits the growth of a microorganism in a liquid broth medium is determined.

Protocol:

-

Preparation of Compound Stock Solution: Dissolve the N-substituted dinitroaniline in DMSO to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of Broth Microdilution Workflow:

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., containing GTP and MgCl2) and keep on ice.

-

Reaction Setup: In a 96-well plate, add the polymerization buffer and the N-substituted dinitroaniline compound at various concentrations.

-

Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate the reaction.

-

Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance as a function of time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.

Diagram of Tubulin Polymerization Assay:

Signaling Pathways and Logical Relationships

The primary molecular event initiated by N-substituted dinitroanilines is the disruption of microtubule dynamics. This event triggers a cascade of downstream cellular responses, ultimately leading to cell cycle arrest and apoptosis.

Diagram of Dinitroaniline-Induced Apoptosis Pathway:

Conclusion and Future Directions

N-substituted dinitroanilines represent a versatile class of compounds with established applications in agriculture and significant potential in medicine. Their well-characterized mechanism of action, involving the disruption of microtubule polymerization, provides a solid foundation for rational drug design. The quantitative data, though still emerging for anticancer and antimicrobial applications, highlights promising lead compounds for further development.

Future research should focus on:

-

Expansion of Chemical Libraries: Synthesis and screening of a wider range of N-substituted dinitroaniline derivatives to establish more comprehensive structure-activity relationships.

-

Elucidation of Detailed Downstream Signaling: In-depth studies to map the specific signaling cascades that are activated following microtubule disruption by these compounds in different cell types.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

-

Formulation Development: Addressing the poor water solubility of many dinitroanilines through innovative formulation strategies to improve their bioavailability for clinical applications.

By addressing these areas, the full therapeutic potential of N-substituted dinitroanilines can be explored and potentially translated into novel treatments for a range of diseases.

References

- 1. Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cales.arizona.edu [cales.arizona.edu]

Technical Guide: Synthesis, Propargylation, and Application of 2,4-Dinitroaniline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitroaniline and the subsequent N-propargylation reaction. While the direct propargylation of 2,4-dinitroaniline is challenging due to the electron-withdrawing nature of the nitro groups, this document outlines the fundamental mechanisms and provides generalized experimental protocols that serve as a robust starting point for derivatization. It includes detailed methodologies for the synthesis of the 2,4-dinitroaniline precursor, discusses the nucleophilic substitution mechanism of N-propargylation, and explores the utility of the resulting propargylated compounds as versatile intermediates in drug discovery, particularly in bioorthogonal chemistry.

Synthesis of the 2,4-Dinitroaniline Precursor

2,4-Dinitroaniline is a key chemical intermediate used in the production of dyes, pharmaceuticals, and pesticides.[1] Its synthesis is typically achieved through the reaction of 1-chloro-2,4-dinitrobenzene with an ammonia source. The strong electron-withdrawing effects of the two nitro groups activate the aryl chloride for nucleophilic aromatic substitution.

Several methods have been established for this conversion, employing reagents like aqueous ammonia, ammonium acetate, or urea, often under elevated temperature and pressure.[2][3][4]

Experimental Protocols for 2,4-Dinitroaniline Synthesis

The following table summarizes various protocols for the synthesis of 2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene.

| Method | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| Ammonium Acetate | 2,4-Dinitrochlorobenzene | Ammonium Acetate, Ammonia (gas) | None (Oil Bath) | 170°C, 6 hours | 68-76% | [2] |

| Aqueous Ammonia | 4-Chloro-1,3-dinitrobenzene | Aqueous Ammonia (15-40%) | Water | 60-90°C | High | [3] |

| Urea Method | 2,4-Dinitrochlorobenzene | Urea | 30-100% Ethanol/Water | 110-135°C, 0.2-0.3 MPa, 3-5 hours | ~98% | [4] |

Detailed Experimental Protocol (Ammonium Acetate Method)

This procedure is adapted from Organic Syntheses.[2]

-

Reaction Setup: In a 250 mL wide-mouthed flask, combine 50 g (0.25 mole) of 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate.

-

Apparatus: Fit the flask with a reflux condenser and a wide-bore gas inlet tube positioned just above the reaction mixture.

-

Reaction Execution: Half-immerse the flask in an oil bath and heat to 170°C. Maintain this temperature for six hours while passing a steady stream of ammonia gas (3-4 bubbles per second) through the inlet tube.

-

Workup: After cooling, break up the solidified mass and add 100 mL of water. Heat the mixture to boiling and filter while hot to remove water-soluble byproducts.

-

Purification: Dissolve the crude residue in 500 mL of boiling ethanol. Add approximately 150 mL of water until the solution becomes turbid. Reheat until the solution is clear and then allow it to cool slowly.

-

Isolation: After standing overnight, filter the crystallized 2,4-dinitroaniline and dry. The expected yield is 31–35 g. For further purification, recrystallize from an alcohol/water mixture.

Synthesis Workflow Diagram

The diagram below illustrates the general workflow for synthesizing the 2,4-dinitroaniline precursor.

Propargylation of 2,4-Dinitroaniline

N-propargylation is the introduction of a propargyl group (–CH₂C≡CH) onto a nitrogen atom. For anilines, this is typically achieved via a nucleophilic substitution reaction using propargyl halides, such as propargyl bromide.

Reaction Mechanism

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the aniline's nitrogen atom acts as the nucleophile, attacking the electrophilic methylene carbon of the propargyl bromide. This attack displaces the bromide leaving group in a single, concerted step. A base is typically required to deprotonate the resulting ammonium salt to yield the final N-propargylated product.

Challenge with 2,4-Dinitroaniline: The amino group of 2,4-dinitroaniline exhibits significantly reduced basicity and nucleophilicity compared to aniline.[1][5] This is due to the strong electron-withdrawing resonance and inductive effects of the two nitro groups, which delocalize the nitrogen's lone pair into the aromatic ring. Consequently, forcing this reaction to proceed requires more stringent conditions, such as the use of a strong, non-nucleophilic base (e.g., sodium hydride) to first deprotonate the amine, creating a more potent anionic nucleophile.

General Experimental Protocol for N-Propargylation

The following is a generalized protocol for the N-propargylation of an aniline, which can be optimized for a low-reactivity substrate like 2,4-dinitroaniline.[6]

-

Preparation: To a solution of the aniline (1.0 eq.) in a polar aprotic solvent (e.g., DMF, THF, or Acetonitrile), add a base (1.1-1.5 eq.). For highly deactivated anilines, a strong base like sodium hydride (NaH) is recommended.

-

Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add propargyl bromide (1.1 eq., typically as an 80% solution in toluene) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

| Component | Suggested Reagent/Condition | Purpose |

| Substrate | 2,4-Dinitroaniline | Starting material |

| Propargylating Agent | Propargyl Bromide | Source of the propargyl group |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Deprotonates the amine/ammonium salt |

| Solvent | DMF, THF, Acetonitrile | Solubilizes reactants |

| Temperature | 0°C to Room Temperature (or heating) | Controls reaction rate |

| Reaction Time | 6-24 hours | Time to reach completion |

Applications in Drug Development and Chemical Biology

The introduction of a propargyl group onto a molecule like 2,4-dinitroaniline transforms it into a valuable building block for drug discovery and chemical biology.[7] The terminal alkyne functionality is a key component in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This bioorthogonal reaction allows for the efficient and specific covalent linkage of the propargylated molecule to another molecule bearing an azide group, even in complex biological environments. This capability is widely exploited for:

-

Target Identification: Linking the molecule to a fluorescent probe or affinity tag to identify its biological targets.

-

Drug Conjugation: Attaching the molecule to antibodies or polymers to create targeted drug delivery systems.

-

Lead Optimization: Rapidly generating libraries of more complex derivatives by clicking on various azide-containing fragments.

The propargyl moiety serves as a versatile chemical handle, bridging synthetic chemistry with biological applications.[8]

References

- 1. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Process for the preparation of 2,4-dinitroaniline - Patent US-4102927-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]

- 5. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Safety, Handling, and MSDS of N-(2-Propynyl)-2,4-dinitroaniline

Executive Summary

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N-(2-Propynyl)-2,4-dinitroaniline, based on data from its structural analog, 2,4-dinitroaniline. This document is intended for researchers, scientists, and drug development professionals who may be working with this compound. The guide covers hazard identification, handling and storage procedures, emergency measures, and toxicological and ecological information. All quantitative data is presented in tabular format for clarity, and key procedures are visualized using Graphviz diagrams.

Hazard Identification and Classification

This compound is expected to be a hazardous substance, sharing many of the toxic and reactive properties of 2,4-dinitroaniline. The presence of the propargyl group may introduce additional flammability and reactivity hazards. Based on the data for 2,4-dinitroaniline, the anticipated hazards are as follows:

-

Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][4] The blood and hematopoietic system are potential targets.[5]

-

Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[1][2][3][4][6]

-

Flammability and Explosivity: Dinitroanilines are explosive and flammable when exposed to heat or friction.[7] The presence of the propargyl group may increase this risk.

GHS Hazard Pictograms (Anticipated)

Hazard Statements (Anticipated)

-

H330: Fatal if inhaled.[2]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1]

-

H411: Toxic to aquatic life with long lasting effects.[1][2]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 2,4-dinitroaniline, which can be used as an estimate for this compound.

| Property | Value | Reference |

| Molecular Formula | C6H5N3O4 | [8] |

| Molecular Weight | 183.12 g/mol | [8] |

| Appearance | Yellow to greenish-yellow needles or plates | [8] |

| Melting Point | 187.5-188 °C | [8] |

| Flash Point | 224 °C | [1] |

| Density | 1.61 g/cm³ | [1] |

| Water Solubility | Practically insoluble in cold water; very sparingly soluble in boiling water. | [8] |

| pKa | 18.46 | [8] |

Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical. The following diagram outlines the recommended PPE.

Safe Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools and ground all equipment to prevent electrostatic discharge.[4]

-

Wash hands thoroughly after handling.[6]

-

Immediately change contaminated clothing.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

-

Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and sources of heat or ignition.[2][5][6]

-

Keep away from direct sunlight.[2]

Experimental Protocols

Spill Response Protocol

In the event of a spill, follow the protocol outlined below.

First Aid Measures

The following table details the appropriate first aid measures in case of exposure.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [5][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6][9] |

Toxicological Information

The toxicological data for 2,4-dinitroaniline is summarized below. It is crucial to assume a similar or potentially higher toxicity for this compound.

| Toxicity Metric | Value | Reference |

| LD50 (Oral, Rat) | 285 mg/kg | [10] |

| Acute Effects | Irritation to skin, eyes, and respiratory tract. High levels can lead to methemoglobinemia, causing headache, dizziness, and cyanosis. | [11] |

| Chronic Effects | May cause damage to the blood and hematopoietic system with prolonged or repeated exposure. | [5] |

Ecological Information

This compound is expected to be toxic to aquatic organisms with long-lasting effects.[1][2][3][4][6]

-

Persistence and Degradability: May cause long-term adverse effects in the environment.

-

Mobility in Soil: Not likely to be mobile in the environment due to low water solubility.[6]

-

Environmental Precautions: Do not let the product enter drains. Avoid release to the environment.[2]

Disposal Considerations

Dispose of this compound and its containers as hazardous waste in accordance with local, regional, and national regulations.[6][12]

Synthesis and Reactivity

The synthesis of this compound typically involves the propargylation of 2,4-dinitroaniline.[13] This process can be hazardous due to the reactivity of the starting materials and the potential for exothermic reactions.

Reactivity Profile

-

Conditions to Avoid: Heat, flames, sparks, and friction.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides.[5]

-

Hazardous Decomposition Products: May decompose violently at elevated temperatures, producing toxic fumes including nitrogen oxides and carbon monoxide.[4][5]

The logical relationship for assessing reactivity hazards is illustrated below.

References

- 1. cpachem.com [cpachem.com]

- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 3. lobachemie.com [lobachemie.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 8. 2,4-Dinitroaniline [drugfuture.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 11. nj.gov [nj.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Buy this compound [smolecule.com]

The Propargyl Group in N-(2-Propynyl)-2,4-dinitroaniline: An In-Depth Technical Analysis

An Examination of a Niche Molecule within the Dinitroaniline Class

For Immediate Release

[City, State] – The landscape of medicinal chemistry and drug development is one of constant exploration, seeking to understand the nuanced roles of specific chemical moieties in influencing the biological activity of a compound. This technical guide delves into the available scientific literature to elucidate the role of the propargyl group in N-(2-Propynyl)-2,4-dinitroaniline, a specific molecule within the broader class of dinitroanilines. While extensive research exists for the dinitroaniline class as a whole, particularly as herbicides, specific data on this propargyl-substituted variant is notably limited in publicly accessible scientific databases.

This guide serves as a resource for researchers, scientists, and drug development professionals by consolidating the known information and providing a framework for potential future investigation into this and similar molecules.

Introduction to Dinitroanilines and the Propargyl Moiety

Dinitroanilines are a class of chemical compounds characterized by an aniline ring substituted with two nitro groups.[1] The position of these nitro groups and the nature of the substituent on the amino group are critical determinants of their biological activity. The most well-studied dinitroanilines, such as trifluralin and oryzalin, are substituted at the 2 and 6 positions of the aniline ring and are widely used as pre-emergence herbicides.[1] Their primary mechanism of action is the disruption of microtubule polymerization in plant cells, which in turn inhibits cell division and growth.

The propargyl group (a 2-propynyl group) is a highly reactive functional group containing a carbon-carbon triple bond. In medicinal chemistry, the introduction of a propargyl group can have profound effects on a molecule's properties, including its metabolic stability, binding affinity to target proteins, and potential for covalent bond formation.

Physicochemical Properties of this compound

While detailed experimental data for this compound is scarce, its basic molecular properties can be derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₄ | |

| Molecular Weight | 221.17 g/mol | |

| IUPAC Name | 2,4-dinitro-N-prop-2-yn-1-ylaniline | - |

Postulated Role of the Propargyl Group

Based on the known functions of the propargyl group in other bioactive molecules and the general mechanism of dinitroaniline herbicides, we can hypothesize the potential roles of the propargyl moiety in this compound.

3.1. Modulation of Target Binding:

The primary target of dinitroaniline herbicides is the tubulin protein. The N-substituent of the dinitroaniline scaffold plays a crucial role in the binding affinity and selectivity for tubulin. The propargyl group, with its linear and rigid structure, could influence the orientation of the molecule within the binding pocket of tubulin. The triple bond could also participate in non-covalent interactions, such as pi-stacking or hydrophobic interactions, potentially enhancing binding affinity.

3.2. Covalent Inhibition:

The terminal alkyne of the propargyl group is a known reactive handle that can participate in various chemical reactions, including "click chemistry" and covalent bond formation with nucleophilic residues in a protein's active site. It is plausible that the propargyl group in this compound could act as a Michael acceptor after enzymatic activation, leading to irreversible inhibition of its target protein.

3.3. Metabolic Implications:

The presence of a propargyl group can significantly alter the metabolic fate of a compound. It can block sites of oxidative metabolism, thereby increasing the compound's half-life. Conversely, the triple bond can also be a site of metabolism, leading to the formation of reactive intermediates.

Experimental Protocols

Given the lack of specific published research on this compound, the following are proposed experimental protocols based on standard methodologies for synthesizing and evaluating dinitroaniline compounds.

4.1. Synthesis of this compound:

A plausible synthetic route would involve the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with propargylamine.

-

Materials: 1-chloro-2,4-dinitrobenzene, propargylamine, a suitable base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).

-

Procedure:

-

Dissolve 1-chloro-2,4-dinitrobenzene in the chosen solvent.

-

Add the base to the solution.

-

Slowly add propargylamine to the reaction mixture at room temperature.

-

Stir the reaction for a specified time (e.g., 12-24 hours) and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

4.2. In Vitro Tubulin Polymerization Assay:

To investigate the effect of the compound on microtubule formation, a standard in vitro tubulin polymerization assay can be performed.

-

Materials: Purified tubulin protein, GTP, polymerization buffer, and a spectrophotometer capable of measuring absorbance at 340 nm.

-

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

In a temperature-controlled cuvette, mix the tubulin solution with the polymerization buffer and GTP.

-

Add the test compound or a vehicle control to the mixture.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Compare the polymerization curves of the compound-treated samples to the control to determine its inhibitory effect.

-

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the hypothetical workflow for the synthesis and a potential mechanism of action.

Caption: Proposed synthetic workflow for this compound.

Caption: Hypothetical pathway for covalent inhibition by the propargyl group.

Conclusion and Future Directions

While this compound itself is not a well-documented compound, its structural components suggest a potential for interesting biological activity. The dinitroaniline scaffold is a known pharmacophore for microtubule disruption, and the propargyl group offers a versatile handle for modulating potency, selectivity, and mechanism of action.

Future research should focus on the actual synthesis and characterization of this molecule, followed by a thorough evaluation of its biological properties. Key investigations would include:

-

Confirmation of its effect on tubulin polymerization.

-

Determination of its binding affinity and kinetics with tubulin.

-

Investigation into its potential for covalent modification of the protein target.

-

Cell-based assays to determine its antiproliferative or herbicidal activity.

-

Metabolic stability studies to understand its biotransformation.

By undertaking these studies, the scientific community can gain a clearer understanding of the specific role of the propargyl group in this dinitroaniline derivative and potentially unlock new avenues for the design of novel therapeutic agents or herbicides.

References